molecular formula C8H6Br2O3 B13004982 Methyl 2,6-dibromo-4-hydroxybenzoate

Methyl 2,6-dibromo-4-hydroxybenzoate

Cat. No.: B13004982
M. Wt: 309.94 g/mol
InChI Key: KRQFDLDCUQDURQ-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-4-hydroxybenzoate: is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-4-hydroxybenzoate typically involves the bromination of methyl 4-hydroxybenzoate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Methyl 2,6-dibromo-4-oxobenzoate.

    Reduction: Methyl 4-hydroxybenzoate.

    Substitution: Methyl 2,6-dimethoxy-4-hydroxybenzoate.

Scientific Research Applications

Methyl 2,6-dibromo-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a useful intermediate in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent. Its brominated structure may contribute to its effectiveness against certain pathogens.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, while the bromine atoms at positions 2 and 6 can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the bromine atoms at positions 2 and 6, making it less reactive in certain chemical reactions.

    Methyl 2,4-dibromo-6-hydroxybenzoate: Has bromine atoms at different positions, leading to different chemical properties and reactivity.

    Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with bromine atoms at positions 3 and 5, affecting its reactivity and applications.

Uniqueness: Methyl 2,6-dibromo-4-hydroxybenzoate is unique due to the specific positioning of the bromine atoms and the hydroxyl group. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form specific interactions with biological molecules. These characteristics make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6Br2O3

Molecular Weight

309.94 g/mol

IUPAC Name

methyl 2,6-dibromo-4-hydroxybenzoate

InChI

InChI=1S/C8H6Br2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3

InChI Key

KRQFDLDCUQDURQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)O)Br

Origin of Product

United States

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